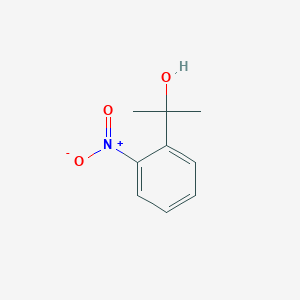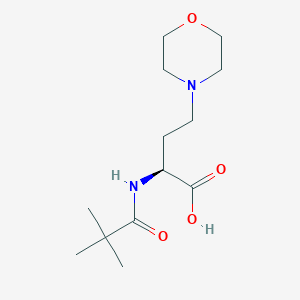
(2S)-2-(2,2-Dimethylpropanamido)-4-(morpholin-4-yl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2S)-2-(2,2-Dimethylpropanamido)-4-(morpholin-4-yl)butanoic acid: is a synthetic organic compound characterized by its unique chemical structure. This compound features a morpholine ring, a butanoic acid backbone, and a dimethylpropanamido group, making it a versatile molecule in various chemical and biological applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(2,2-Dimethylpropanamido)-4-(morpholin-4-yl)butanoic acid typically involves multi-step organic reactions. One common approach is the amidation of 2,2-dimethylpropanoic acid with a suitable amine, followed by the introduction of the morpholine ring through nucleophilic substitution. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control over reaction parameters ensures consistent quality and scalability. Industrial methods also focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.
化学反应分析
Types of Reactions
(2S)-2-(2,2-Dimethylpropanamido)-4-(morpholin-4-yl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: Nucleophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures, pH, and solvent systems.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
科学研究应用
(2S)-2-(2,2-Dimethylpropanamido)-4-(morpholin-4-yl)butanoic acid finds applications in various scientific fields:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of (2S)-2-(2,2-Dimethylpropanamido)-4-(morpholin-4-yl)butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A radical photoinitiator used in polymer crosslinking.
2,2′-Bipyridyl: A ligand commonly used in coordination chemistry.
Allylamine: An unsaturated amine with applications in organic synthesis.
Uniqueness
Compared to these similar compounds, (2S)-2-(2,2-Dimethylpropanamido)-4-(morpholin-4-yl)butanoic acid stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its morpholine ring and dimethylpropanamido group provide versatility in various applications, making it a valuable compound in research and industry.
属性
分子式 |
C13H24N2O4 |
|---|---|
分子量 |
272.34 g/mol |
IUPAC 名称 |
(2S)-2-(2,2-dimethylpropanoylamino)-4-morpholin-4-ylbutanoic acid |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)12(18)14-10(11(16)17)4-5-15-6-8-19-9-7-15/h10H,4-9H2,1-3H3,(H,14,18)(H,16,17)/t10-/m0/s1 |
InChI 键 |
RZSULZUHMCLMJB-JTQLQIEISA-N |
手性 SMILES |
CC(C)(C)C(=O)N[C@@H](CCN1CCOCC1)C(=O)O |
规范 SMILES |
CC(C)(C)C(=O)NC(CCN1CCOCC1)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Fluoro-5-methoxy-1H-pyrrolo[3,2-b]pyridine](/img/structure/B15200760.png)
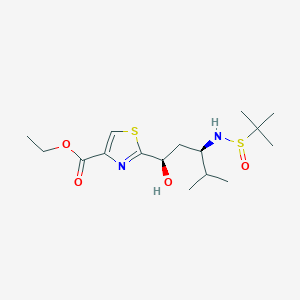
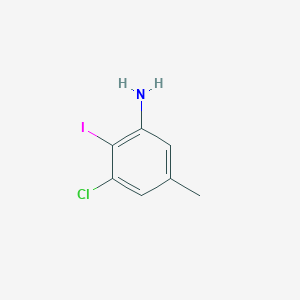
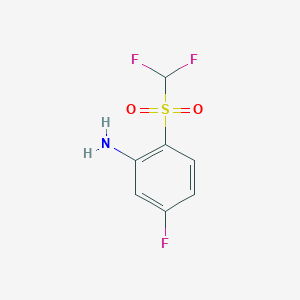
![1-Methyl-4-nitro-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B15200783.png)
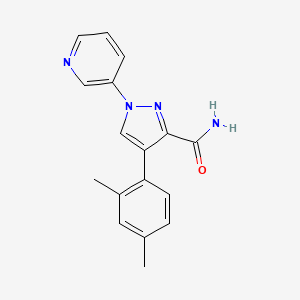
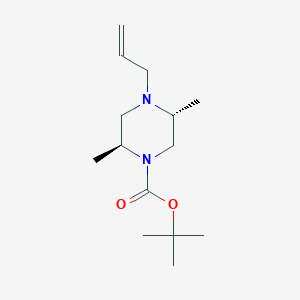
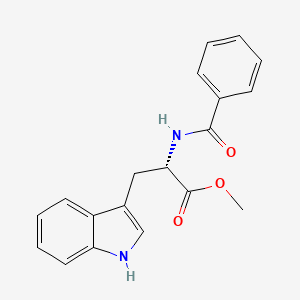

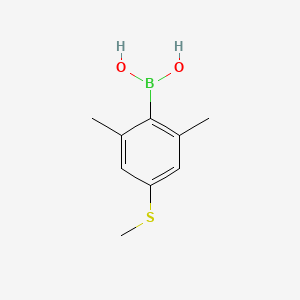

![5-[3-(Benzyloxy)phenyl]-2-thiophenecarbaldehyde](/img/structure/B15200826.png)
![Ethyl 2-iodo-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxylate](/img/structure/B15200830.png)
